molecular formula C24H18ClN3O3 B11513854 8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B11513854
M. Wt: 431.9 g/mol
InChI Key: HYLYNCZDIISAMH-UHFFFAOYSA-N
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Description

8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinoline core substituted with chloro, dimethylphenyl, and nitrophenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Substitution with Dimethylphenyl Group: The 2-position substitution with the 3,4-dimethylphenyl group can be carried out through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent and a Lewis acid catalyst like aluminum chloride (AlCl₃).

    Amidation: The final step involves the formation of the carboxamide by reacting the quinoline derivative with 4-nitroaniline in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, forming corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride (SnCl₂) in acidic conditions.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium amide (NaNH₂) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its quinoline core.

    Medicine: Explored for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological processes. For instance, it might inhibit topoisomerase enzymes, interfering with DNA replication in cancer cells, or bind to microbial enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline-4-carboxamide derivatives: Various derivatives with different substituents at the 2- and 8-positions.

    Nitroquinolines: Compounds with nitro groups on the quinoline ring, often studied for their antimicrobial properties.

Uniqueness

8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is unique due to its specific combination of substituents, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its structural features allow for targeted interactions with specific biological molecules, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C24H18ClN3O3

Molecular Weight

431.9 g/mol

IUPAC Name

8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18ClN3O3/c1-14-6-7-16(12-15(14)2)22-13-20(19-4-3-5-21(25)23(19)27-22)24(29)26-17-8-10-18(11-9-17)28(30)31/h3-13H,1-2H3,(H,26,29)

InChI Key

HYLYNCZDIISAMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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